molecular formula C22H23N3O4 B2794147 2-[4-(2-methoxybenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]-N-(2-phenylethyl)acetamide CAS No. 904524-90-9

2-[4-(2-methoxybenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]-N-(2-phenylethyl)acetamide

Cat. No. B2794147
M. Wt: 393.443
InChI Key: VZCWSLMMXCCBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[4-(2-methoxybenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]-N-(2-phenylethyl)acetamide” is a complex organic molecule with a molecular formula of C22H23N3O41. It contains several functional groups including an acetamide group, a dihydropyrazin-dione group, and a methoxybenzyl group1.



Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves reactions that form the pyrazine ring and the attachment of the methoxybenzyl and phenylethyl groups. The synthesis could potentially involve steps such as condensation, reduction, and acylation.



Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups and a heterocyclic ring. The pyrazine ring, a six-membered ring with two nitrogen atoms, is a key structural feature. The methoxybenzyl and phenylethyl groups are likely to contribute to the overall shape and properties of the molecule.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The amide group could undergo hydrolysis, the methoxy group could be demethylated, and the pyrazine ring could participate in electrophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and reactivity.


Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing efficient synthesis methods, studying its physical and chemical properties, and testing its biological activity.


properties

IUPAC Name

2-[4-[(2-methoxyphenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-29-19-10-6-5-9-18(19)15-24-13-14-25(22(28)21(24)27)16-20(26)23-12-11-17-7-3-2-4-8-17/h2-10,13-14H,11-12,15-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCWSLMMXCCBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=CN(C(=O)C2=O)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-methoxybenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]-N-(2-phenylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.